7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALXFZBRNJNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This regioselective one-step synthesis yields the desired triazolopyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods, such as the reaction between azinium-N-imines and nitriles in the presence of copper acetate, have been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic addition, transamidation, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include various triazolopyrimidine derivatives, which exhibit significant biological activities and potential therapeutic applications .
Scientific Research Applications
Biological Activities
The biological activities of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been extensively studied. Key applications include:
- Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit cell proliferation in breast and lung cancer models .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves interference with microbial DNA synthesis or enzyme activity .
- Neurological Applications : Some studies suggest potential use in treating neurological disorders such as epilepsy. Derivatives have been designed to enhance safety and efficacy in antiepileptic drug development .
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment:
- Inflammatory Diseases : The compound's ability to inhibit specific kinases involved in inflammatory pathways suggests it could be beneficial in treating conditions like rheumatoid arthritis or psoriasis .
- Cardiovascular Health : Some derivatives have shown promise in modulating cardiovascular functions by targeting pathways involved in blood pressure regulation and heart function .
Case Study 1: Antitumor Efficacy
In a study involving various triazolo-pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further structure-activity relationship studies highlighted the importance of the pyridine moiety for enhancing cytotoxicity.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial properties that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including JAK1 and JAK2, by binding to their active sites and preventing their activity . Additionally, it exhibits anti-epileptic activities by modulating the GABAergic system .
Comparison with Similar Compounds
Table 1. Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Methoxy or trimethoxy groups (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Key Insights :
- Chlorophenyl and trifluoromethylphenyl groups (e.g., ) enhance interactions with hydrophobic enzyme pockets, contributing to antiplasmodial and antitubulin activities.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
Table 3. Physicochemical Data for Representative Compounds
Analysis :
- Methyl groups at position 5 (e.g., ) increase thermal stability, as seen in higher melting points.
Biological Activity
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Various studies have highlighted its potential as a therapeutic agent in different medical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent research has demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, showed IC50 values of 9.47 μM against MGC-803 cells, 9.58 μM against HCT-116 cells, and 13.1 μM against MCF-7 cells. These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) .
- The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival .
Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Anti-inflammatory Activity
Triazolo[1,5-a]pyrimidine derivatives have also been explored for their anti-inflammatory properties. One study reported that certain derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Table 2: Inhibition of COX-2 by Triazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
The antimicrobial potential of triazolo[1,5-a]pyrimidines has been documented in various studies. These compounds have shown efficacy against several bacterial strains and fungi. The metal-chelating properties of these compounds enhance their antimicrobial activity by disrupting microbial cellular processes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo[1,5-a]pyrimidine derivatives against cancer cell lines. The study revealed that modifications at specific positions on the triazolo ring could significantly enhance biological activity .
Another study focused on the development of compounds targeting neglected tropical diseases such as Chagas disease and leishmaniasis using triazolopyrimidine scaffolds. These compounds demonstrated promising results in inhibiting the growth of pathogens responsible for these diseases .
Q & A
Q. What are the most efficient synthetic routes for 7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole with a pyrimidine carbonyl derivative under acidic or basic conditions. Key optimizations include:
- Catalysts : Ceric ammonium nitrate or copper acetate improve regioselectivity and yield .
- Solvents : Ethanol or dichlorobenzene are preferred for solubility and stability .
- Green Methods : Ultrasound-assisted synthesis reduces reaction time (e.g., from 12h to 2h) and increases yields by 15–20% .
- Temperature : Reactions at 80–100°C enhance cyclization efficiency .
Table 1 : Representative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | Ethanol | 80 | 78 | |
| None (ultrasound) | DMF | 60 | 85 |
Q. How is the structural integrity of this compound confirmed?
Structural characterization relies on:
- NMR Spectroscopy : Distinct peaks for triazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.9–7.3 ppm) protons confirm regiochemistry .
- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry : HRMS data (e.g., [M+H]⁺ = 242.0921) matches theoretical values within 2 ppm error .
- X-ray Crystallography : Resolves substituent positions (e.g., pyridinyl orientation) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO or DMF. Methyl/cyclopropyl substituents enhance lipophilicity .
- Stability : Stable at pH 4–9; hydrolyzes under strong acidic/basic conditions (>12h at pH 2 or 12) .
- Melting Point : Typically 220–250°C, varying with purity and substituents .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions affect regioselectivity during synthesis?
Steric and electronic factors govern regioselectivity:
- Electron-Withdrawing Groups (e.g., CF₃) : Direct nucleophilic attack to the 5-position due to reduced electron density .
- Bulky Substituents (e.g., cyclopropyl) : Favor 7-substitution via steric hindrance .
- Aryl Groups : π-Stacking interactions stabilize transition states at specific positions .
Data Contradiction Note : Conflicting reports exist on trifluoromethyl group effects—some studies suggest 5-substitution dominance, while others observe 7-substitution under high temps vs. .
Q. What methodologies are used to resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use ATP concentration-matched enzymatic assays (e.g., 10 µM ATP for kinase studies) .
- Molecular Docking : Validate binding modes using software like AutoDock Vina; compare results with X-ray structures of homologs .
- Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Key SAR findings:
- 4-Pyridinyl Group : Critical for ATP-binding pocket interactions in kinases; replacing it with phenyl reduces potency by 10-fold .
- Amino Group at C2 : Hydrogen bonds with kinase hinge regions; methylation abolishes activity .
- Triazolo-Pyrimidine Core : Rigidity improves target binding but reduces solubility—introducing polar groups (e.g., -OH) balances this .
Table 2 : Bioactivity of Selected Derivatives
| Substituent (Position) | Target | IC₅₀ (nM) | Solubility (µM) |
|---|---|---|---|
| 4-Pyridinyl (7) | EGFR Kinase | 12 | 15 |
| 4-Fluorophenyl (7) | EGFR Kinase | 150 | 85 |
| Cyclopropyl (7) | Aurora Kinase A | 8 | 5 |
Q. What experimental strategies address low yields in multi-step syntheses?
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc) removes byproducts early .
- One-Pot Reactions : Combining cyclocondensation and functionalization steps reduces loss (e.g., 75% yield in one-pot vs. 50% stepwise) .
- Microwave Assistance : Accelerates slow steps (e.g., cyclization from 6h to 30min) .
Methodological Challenges and Solutions
Q. How to reconcile conflicting spectral data for triazolo-pyrimidine derivatives?
- Variable Tautomerism : Use deuterated DMSO in NMR to stabilize dominant tautomers .
- Crystallographic Validation : Compare experimental XRD bond lengths with computational models (DFT) .
Q. What computational tools predict metabolic liabilities in derivative design?
- ADMET Predictors : Software like Schrödinger’s QikProp identifies susceptibility to CYP450 metabolism .
- In Silico Metabolite Screening : GLORYx generates potential metabolites for prioritization in stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
